6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine
Description
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is a halogenated derivative of the [1,2,4]triazolo[4,3-a]pyridine scaffold, a fused heterocyclic system comprising a triazole ring fused to a pyridine ring.
The compound’s crystal structure is expected to follow trends observed in similar triazolopyridines: a planar fused-ring system with bond lengths indicating significant conjugation (e.g., elongated C–N bonds in the triazole ring) . Halogen substituents like bromine and iodine contribute to distinct electronic and steric properties, influencing reactivity and intermolecular interactions such as hydrogen bonding .
Properties
Molecular Formula |
C6H3BrIN3 |
|---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
6-bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H |
InChI Key |
CBYTYASZRFRVES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1Br)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N-chlorosuccinimide (NCS) as an oxidizing agent to facilitate the cyclization process . The reaction conditions are generally mild, and the process can be carried out in a one-pot synthesis .
Industrial Production Methods
While detailed industrial production methods for 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine include N-chlorosuccinimide (NCS) for oxidative cyclization and various nucleophiles for substitution reactions . The reaction conditions are typically mild, ensuring the stability of the triazolopyridine core.
Major Products Formed
The major products formed from the reactions of 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized triazolopyridine derivatives, while oxidation reactions can lead to the formation of oxidized products .
Scientific Research Applications
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been studied as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune regulation . The compound’s ability to bind to the active site of IDO1 and inhibit its activity highlights its potential as an immunotherapeutic agent .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 6-bromo-3-iodo configuration differs from the 3-bromo-6-iodo isomer (CAS 2386091-94-5) in electronic distribution, impacting charge transfer and frontier molecular orbital (FMO) energies .
- Lipophilicity : Cyclopropyl and methylthio groups improve LogP values, favoring membrane permeability, whereas pyridinyl substituents may reduce it due to increased polarity .
Biological Activity
6-Bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- IUPAC Name : 6-bromo-3-iodo-[1,2,4]triazolo[4,3-a]pyridine
- Molecular Formula : C6H3BrIN3
- Molecular Weight : 323.92 g/mol
- CAS Number : 459448-06-7
Recent studies indicate that compounds based on the [1,2,4]triazolo[4,3-a]pyridine scaffold may act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in immune regulation and cancer progression. The inhibition of IDO1 can enhance immune responses against tumors and is a promising strategy in cancer immunotherapy .
Inhibition of IDO1
A study highlighted the effectiveness of a series of triazolo[4,3-a]pyridine derivatives in inhibiting IDO1 activity. The data presented in Table 1 demonstrate that these compounds exhibit sub-micromolar potency and excellent selectivity towards IDO1 compared to other heme-containing enzymes.
| Compound | Yield (%) | IDO Inhibition (%) @ 10 μM | IC50 (μM) |
|---|---|---|---|
| VS9 | 91±9.9 | 35±6 | 2.6±0.5 |
| VS10 | 87±18.3 | 42±9 | 2.8±0.9 |
| VS11 | 98±7.4 | 23±5 | - |
| VS12 | 100±4.1 | 64±8 | 6.9±0.8 |
| VS13 | 95±7.1 | 53±7 | 0.9±0.02 |
Cytotoxicity Studies
In vitro studies have assessed the cytotoxicity of these compounds against various cancer cell lines. The results indicate that certain derivatives exhibit significant cytotoxic effects at concentrations as low as 10 μM.
Case Studies
A notable case involved the use of a compound derived from the triazolo[4,3-a]pyridine scaffold in combination with other immunotherapeutic agents. This combination therapy demonstrated enhanced anti-tumor efficacy compared to monotherapy, suggesting synergistic effects that warrant further investigation .
Research Findings
Research has shown that modifications to the triazolo ring can significantly impact the biological activity of these compounds. For instance, the introduction of hydrophobic substituents enhances binding affinity to IDO1, while specific substitutions can lead to a complete loss of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
